molecular formula C18H19N5O2S2 B6041497 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide

4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide

Cat. No. B6041497
M. Wt: 401.5 g/mol
InChI Key: UUEHQCHQSSDSJY-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide, also known as BITP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide exerts its pharmacological effects by binding to specific receptors in the body, including dopamine and serotonin receptors. This binding can lead to changes in the activity of these receptors, which can have downstream effects on various physiological processes. Additionally, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and modulation of gene expression. In animal studies, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has been shown to improve cognitive function and reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide in lab experiments is its potential as a lead compound for drug development. Additionally, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has shown promising results in various scientific research fields, which may make it a valuable tool for studying the underlying mechanisms of various diseases. However, one limitation of using 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide. One area of interest is the development of 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the underlying mechanisms of 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide's anticancer properties and to explore its potential as a cancer treatment. Finally, more research is needed to understand the potential side effects and toxicity of 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide, which may inform its use in future applications.

Synthesis Methods

4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide can be synthesized through a multi-step process involving the reaction of 1,2-benzisothiazole-3-carboxylic acid with piperazine, followed by the reaction of the resulting compound with 2-chloro-N-(4-oxo-2-thioxo-1,3-thiazol-5-yl)acetamide. The final product is obtained through purification and isolation methods.

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has shown potential in various scientific research fields, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has been studied for its ability to modulate dopamine and serotonin receptors, which may have implications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide has been shown to inhibit the growth of cancer cells through its interaction with DNA and RNA. In medicinal chemistry, 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide is being investigated as a potential lead compound for the development of new drugs.

properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c24-15(20-18-19-7-12-26-18)5-6-16(25)22-8-10-23(11-9-22)17-13-3-1-2-4-14(13)27-21-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEHQCHQSSDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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